6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of derivatives related to the specified chemical structure often involves complex reactions aimed at introducing specific functional groups that can modulate the compound's physical, chemical, or biological properties. For example, a study described the synthesis of a pyrrolo[2,3-d]pyrimidine derivative through a [4 + 2]-cycloaddition reaction, highlighting the molecule's structural features, including its substituents and molecular geometry (Adams et al., 2005). Such studies are crucial for understanding how different substituents influence the overall properties of the compound.
Potential Applications
While direct applications of the exact compound are not extensively reported in the available literature, research on structurally related pyrrolo[3,4-d]pyrimidine derivatives provides insight into potential fields of application. For instance, conjugated polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized for use as electron transport layers in polymer solar cells, demonstrating the versatility of pyrrolopyrimidine derivatives in materials science (Hu et al., 2015). This suggests that compounds with a similar core structure might also find applications in electronic or photonic devices, leveraging their unique electronic properties.
Properties
IUPAC Name |
6-(2-methoxyethyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-8-7-19-9-12-13(15(19)20)14(18-16(21)17-12)10-3-5-11(23-2)6-4-10/h3-6,14H,7-9H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSGWBJUUCVSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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